Ac-YEVD-AMC

Enzyme kinetics caspase-1 catalytic efficiency

Ac-YEVD-AMC is a fluorogenic tetrapeptide substrate engineered for simultaneous detection of caspase-1 and caspase-11, a dual-enzyme capability not achievable with Ac-YVAD-AMC. Its acetylated N-terminus confers enhanced storage stability, while the YEVD sequence motif delivers substantially higher catalytic efficiency (kcat/Km) for caspase-1. Ideal for cell lysate-based assays, HTS screening campaigns, and translational diagnostic development. Lyophilized powder provides 3-year stability at -20°C, supporting large-batch procurement and minimizing lot-to-lot variability.

Molecular Formula C35H41N5O12
Molecular Weight 723.7 g/mol
Cat. No. B12367793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-YEVD-AMC
Molecular FormulaC35H41N5O12
Molecular Weight723.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
InChIInChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1
InChIKeyGQCNHDNGOLXFDI-VIYORZMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-YEVD-AMC Technical Specifications and Procurement Grade Overview


Ac-YEVD-AMC (N-Acetyl-Tyr-Glu-Val-Asp-7-amino-4-methylcoumarin) is a fluorogenic tetrapeptide substrate designed for the detection of caspase-1 (ICE) and caspase-11 activity . It belongs to the class of 7-amino-4-methylcoumarin (AMC)-conjugated caspase substrates that remain non-fluorescent until enzymatic cleavage at the P1 Asp-AMC bond, releasing free AMC with excitation/emission maxima at approximately 380/460 nm . The acetylated N-terminus confers enhanced stability during storage and assay conditions relative to unprotected peptide substrates .

Why In-Class Caspase-1 Substrates Cannot Simply Replace Ac-YEVD-AMC


Caspase substrates with divergent tetrapeptide recognition sequences exhibit substantial quantitative differences in catalytic efficiency (kcat/Km) and enzyme selectivity despite nominally targeting the same protease [1]. For caspase-1 specifically, the kcat/Km ratio varies by approximately 50-fold between the optimal Ac-WEHD-AMC sequence (3.3 × 10⁶ M⁻¹s⁻¹) and the widely used Ac-YVAD-AMC (0.66 × 10⁵ M⁻¹s⁻¹) [2]. The YEVD motif occupies an intermediate position in this efficiency hierarchy, while additionally conferring distinct cross-reactivity toward caspase-11 that is not observed with Ac-YVAD-AMC [3]. Procurement decisions lacking sequence-specific kinetic and selectivity data risk assay failure through either insufficient sensitivity or unintended off-target signal generation.

Ac-YEVD-AMC Comparative Performance Metrics Versus Alternative Caspase-1 Substrates


Catalytic Efficiency Ranking of Caspase-1 Substrates: WEHD > YEVD > YVAD

While direct kcat/Km data for Ac-YEVD-AMC are not reported in the primary literature, class-level inference from structurally analogous p-nitroanilide (pNA) substrates indicates that the YEVD sequence exhibits intermediate catalytic efficiency for caspase-1 relative to WEHD and YVAD motifs. For the optimal Ac-WEHD-AMC substrate, kcat/Km = 3.3 × 10⁶ M⁻¹s⁻¹ . For Ac-YVAD-AMC, the widely used commercial alternative, kcat/Km = 0.66 × 10⁵ M⁻¹s⁻¹ [1]. The chromogenic counterpart Ac-YEVD-pNA is preferentially cleaved by caspase-1 with higher kcat/Km values than Ac-YVAD-pNA [2]. This establishes the hierarchy: WEHD (optimal) > YEVD (intermediate) > YVAD (baseline).

Enzyme kinetics caspase-1 catalytic efficiency

Caspase-11 Cross-Reactivity Distinguishes Ac-YEVD-AMC from Ac-YVAD-AMC

Ac-YEVD-AMC functions as a substrate for both caspase-1 and caspase-11, whereas Ac-YVAD-AMC is reported primarily as a caspase-1 substrate with negligible caspase-11 activity . This dual recognition enables simultaneous or sequential monitoring of both inflammatory caspases in murine models where caspase-11 mediates non-canonical inflammasome activation . The YEVD sequence has been specifically utilized to investigate the interaction between Shiga toxin and the caspase-11-mediated cytosolic LPS sensing pathway [1].

Caspase-11 inflammasome LPS sensing

Extended Lyophilized Powder Stability Versus Solution-Phase Degradation of Unprotected Substrates

Ac-YEVD-AMC lyophilized powder demonstrates storage stability of 3 years at -20°C and 2 years at 4°C, with solution-phase stability of 6 months at -80°C and 1 month at -20°C . In contrast, non-acetylated peptide-AMC conjugates or those with labile protecting groups typically degrade within weeks to months under identical storage conditions . The acetylated N-terminus provides chemical protection against exopeptidase degradation and non-enzymatic hydrolysis.

Storage stability lyophilized powder procurement planning

Patent-Cited Specificity for Inflammatory Caspase-1 in Diagnostic Compositions

Ac-YEVD-AMC is explicitly cited in patent applications as a caspase-1 substrate for diagnostic compositions intended to detect scalp follicular inflammation in humans [1]. Within the patent claims, Ac-YEVD-AMC is listed alongside Ac-YVAD-AMC, Ac-WEHD-AMC, and Ac-VAD-pNA as suitable substrates for human caspase-1 detection, confirming its recognized utility in translational and diagnostic applications [1]. This patent inclusion provides independent validation of substrate suitability for applications where regulatory or intellectual property considerations influence reagent selection.

Diagnostic assays patent literature inflammation detection

Ac-YEVD-AMC Optimized Application Scenarios for Scientific and Industrial Users


Dual Caspase-1 and Caspase-11 Activity Monitoring in Murine Inflammasome Studies

Utilize Ac-YEVD-AMC in cell lysate-based fluorogenic assays to simultaneously or sequentially monitor caspase-1 and caspase-11 activation in murine macrophages or bone marrow-derived cells following LPS transfection or bacterial toxin exposure. This application leverages the compound's unique dual-enzyme recognition [1] that is not achievable with Ac-YVAD-AMC, which lacks caspase-11 activity . Experimental design: incubate lysates with 50-100 μM Ac-YEVD-AMC in caspase assay buffer (pH 7.5, containing DTT) and monitor AMC fluorescence at λex/λem = 380/460 nm kinetically over 30-60 minutes.

Sensitive Caspase-1 Detection Where Ac-YVAD-AMC Signal is Insufficient

Employ Ac-YEVD-AMC as a higher-sensitivity alternative to Ac-YVAD-AMC in purified recombinant caspase-1 assays or cell-free systems requiring enhanced signal-to-background ratios. Based on class-level inference from pNA-substrate kinetics, the YEVD sequence exhibits higher kcat/Km than the YVAD sequence for caspase-1 [1]. Users should validate the optimal substrate concentration (typically 10-100 μM) and confirm linearity of the fluorescent signal under their specific buffer and temperature conditions.

High-Throughput Screening (HTS) for Inflammatory Caspase Modulators

Integrate Ac-YEVD-AMC into HTS-compatible 96- or 384-well plate assays for identifying small-molecule inhibitors or activators of caspase-1 and caspase-11. The extended lyophilized powder stability (3 years at -20°C) [1] supports large-batch procurement for multi-year screening campaigns, minimizing lot-to-lot variability and reducing the frequency of re-optimization. The AMC fluorophore's 380/460 nm excitation/emission profile is compatible with standard fluorescence plate readers.

Diagnostic Assay Development for Inflammatory Biomarker Detection

Incorporate Ac-YEVD-AMC into prototype diagnostic assays targeting caspase-1 activity as a biomarker for inflammatory conditions, supported by its citation in patent literature for detecting scalp follicular inflammation [1]. The substrate's documented utility in human-derived samples provides a translational pathway for assay development, though users must independently validate species cross-reactivity for their specific target matrix.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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